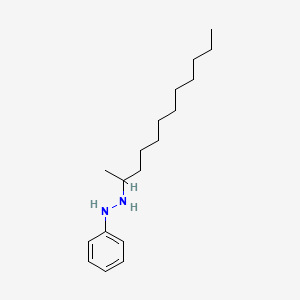
1-(Dodecan-2-YL)-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecan-2-YL)-2-phenylhydrazine is an organic compound that features a hydrazine functional group attached to a phenyl ring and a dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-2-YL)-2-phenylhydrazine typically involves the reaction of dodecan-2-one with phenylhydrazine under acidic or basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dodecan-2-YL)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(Dodecan-2-YL)-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dodecan-2-YL)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenyl ring and dodecane chain contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dodecan-2-YL)-2-phenylhydrazine: Unique due to its specific hydrazine and dodecane structure.
2-Trifluoroacetoxydodecane: Similar in having a dodecane chain but differs in functional groups.
Sodium 4-(2-dodecanyl)benzenesulfonate: Contains a dodecane chain but has a sulfonate group instead of a hydrazine group.
Uniqueness
This compound is unique due to its combination of a hydrazine group with a long dodecane chain and a phenyl ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
163970-21-6 |
|---|---|
Formule moléculaire |
C18H32N2 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
1-dodecan-2-yl-2-phenylhydrazine |
InChI |
InChI=1S/C18H32N2/c1-3-4-5-6-7-8-9-11-14-17(2)19-20-18-15-12-10-13-16-18/h10,12-13,15-17,19-20H,3-9,11,14H2,1-2H3 |
Clé InChI |
WNMONLXKNVBGLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


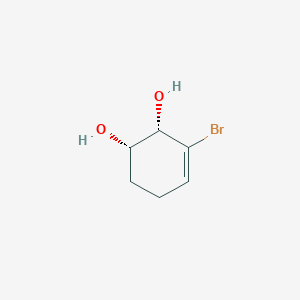
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
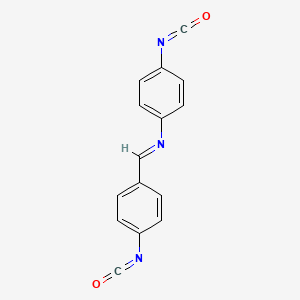
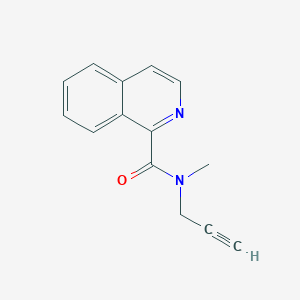
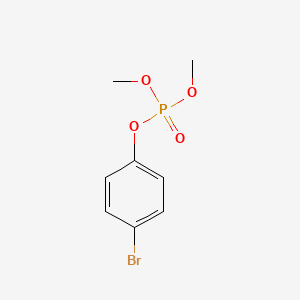
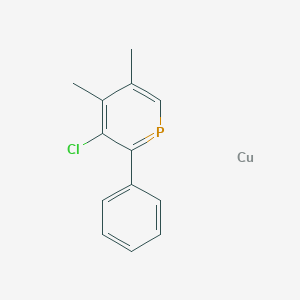
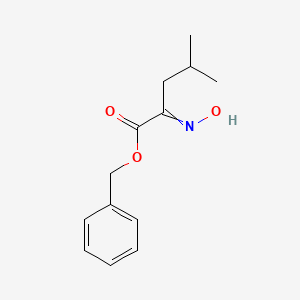
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
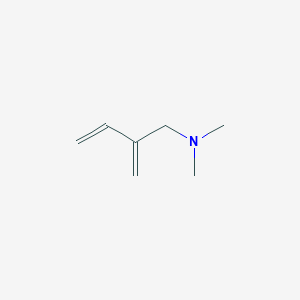
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
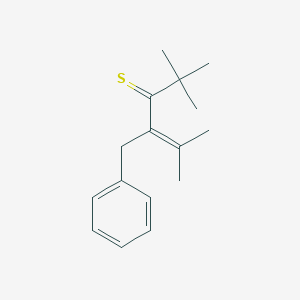
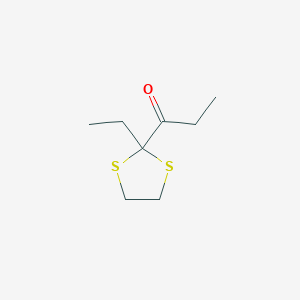
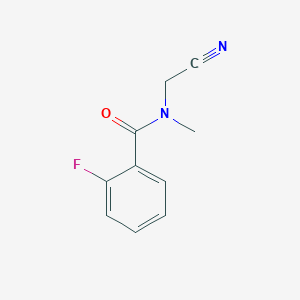
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)
